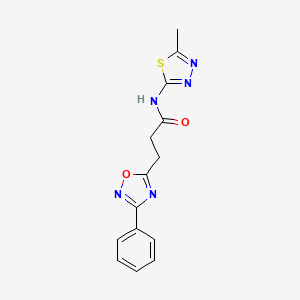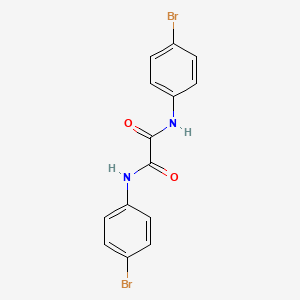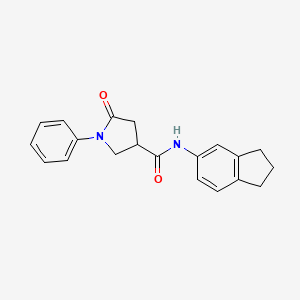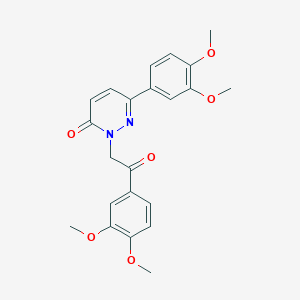![molecular formula C20H19N5O3 B11019548 N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11019548.png)
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their significant biological activities, while benzotriazine derivatives are often explored for their potential in medicinal chemistry. This compound, therefore, holds promise for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized by cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a nitrile.
Coupling Reaction: The final step involves coupling the indole and benzotriazine moieties through an acetamide linkage. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized products.
Reduction: The benzotriazine ring can be reduced using hydrogenation or metal hydrides to yield reduced triazine derivatives.
Substitution: Both the indole and benzotriazine rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzotriazine derivatives.
Substitution: Substituted indole and benzotriazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the interactions of indole and benzotriazine derivatives with biological systems. It may serve as a probe to investigate the binding sites and mechanisms of action of these moieties in biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Indole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory activities, while benzotriazine derivatives have been explored for their potential as antiviral and anticancer agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. It may also find applications in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazine moiety can intercalate into DNA, affecting its replication and transcription.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA: The benzotriazine moiety can intercalate into DNA, affecting gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propionamide: Has a propionamide instead of an acetamide linkage, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the methoxy group on the indole ring and the benzotriazine moiety makes N1-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide unique. These structural features may enhance its biological activity and provide opportunities for the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C20H19N5O3 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-14-6-7-15-13(11-22-18(15)10-14)8-9-21-19(26)12-25-20(27)16-4-2-3-5-17(16)23-24-25/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,26) |
InChI-Schlüssel |
XPYKCIOVLLHLLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B11019471.png)


![(2S,3R)-2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11019498.png)
![2-(cyclopropylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019507.png)
![3-(3-oxo-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11019508.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-leucine](/img/structure/B11019513.png)
![4-(acetylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11019519.png)

![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11019537.png)
![1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019539.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11019545.png)

